molecular formula C6H5BrN2O2S B1267786 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid CAS No. 50593-92-5

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Cat. No. B1267786
CAS RN: 50593-92-5
M. Wt: 249.09 g/mol
InChI Key: YJEWVVYJOJJLBP-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, or 5-BrMTPCA, is a chemical compound that has been used in a variety of scientific research applications. It is a part of the larger family of pyrimidine derivatives, which are organic compounds that contain a six-membered ring structure with two nitrogen atoms. 5-BrMTPCA has a wide range of biochemical and physiological effects due to its unique chemical structure, making it a valuable tool in a variety of research applications.

Scientific Research Applications

Synthesis of Novel Compounds

  • A study by Morabia & Naliapara (2014) demonstrated the synthesis of novel dihydropyrazolo pyrimidine carboxamides using 5-amino-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide, showcasing the versatility of pyrimidine derivatives in creating new chemical entities (Morabia & Naliapara, 2014).
  • Tolstoluzhsky et al. (2013) synthesized hexahydropyrido pyrimidine-5-carboxylic acids from 6-amino-1,3-dimethyluracil, illustrating the use of pyrimidine derivatives in creating complex heterocyclic structures (Tolstoluzhsky et al., 2013).

Reaction Mechanisms and Kinetic Studies

  • Padmini et al. (2016) conducted kinetic studies on the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate, providing insights into the reaction dynamics of pyrimidine derivatives (Padmini, Manju, & Sateesh, 2016).
  • Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl- pyrimidine, furthering understanding of reaction specificity in pyrimidine chemistry (Doulah et al., 2014).

Safety and Hazards

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes . Personal protective equipment, including gloves and eye protection, should be used when handling this compound .

Future Directions

The future directions for the use of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid would depend on the specific area of research or application. Pyrimidine derivatives are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes, so it’s possible that this compound could have applications in these areas .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of kinase inhibition. It has been identified as a potential scaffold for the development of kinase inhibitors, which are crucial in regulating various cellular processes . The compound interacts with enzymes such as kinases, which are involved in phosphorylation processes. These interactions are typically characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on cells are profound, particularly in cancer research. The compound has been shown to influence cell function by inhibiting kinase activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of kinase enzymes. The compound binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of target proteins . This inhibition disrupts the signaling pathways that are essential for cell growth and survival, leading to the suppression of tumor growth in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that the compound can maintain its inhibitory effects on kinase activity, although the extent of inhibition may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic effects such as skin and eye irritation have been observed . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a kinase inhibitor. The compound interacts with enzymes and cofactors that are part of the phosphorylation and dephosphorylation processes . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with kinase enzymes . The compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localizations are crucial for its activity and function as a kinase inhibitor .

properties

IUPAC Name

5-bromo-2-methylsulfanylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEWVVYJOJJLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303203
Record name 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50593-92-5
Record name 50593-92-5
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Record name 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid
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Synthesis routes and methods I

Procedure details

Mucobromic acid (58.05 g, 0.225 mol) was added to a stirred solution of 2-methyl-2-thio-pseudourea sulfate (62.66 g, 0.225 mol) in water (500 mL) at r.t. The suspension was cooled to 10° C. (ice bath) and triethylamine (94.1 mL, 0.675 mol) was added dropwise over 4 h. The reaction mixture was then left to stand at r.t. for 24 h. Activated carbon (Darco G-60) was added to the now dark red/brown solution and after stirring for 10 min the charcoal was filtered off. The filtrate was acidified with concentrated hydrochloric acid (50 mL) and the yellow precipitate was filtered off, washed with water (2×80 mL) and diethyl ether (2×100 mL), and then placed in a vacuum oven at 50° C. for 2 days to yield 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (33.13 g, 59%) as a yellow amorphous solid. 1H NMR δ (d6-DMSO, 400 MHz) 2.75 (s, 3H), 9.20 (s, 1H).
Quantity
58.05 g
Type
reactant
Reaction Step One
Quantity
62.66 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
94.1 mL
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

At 5° C. triethylamine (16.9 ml) was added dropwise to a solution of mucobromic acid (10.31 g) and 2-methyl-isothiourea (11.13 g) in water (200 ml). After stirring at 5° C. for 3 h, the reaction mixture was allowed to warm up (room temperature) and stirring was continued for another 54 h. The reaction mixture was acidified with conc. HCl (33%). The title product was obtained by filtration. Yield: 4.1 g. MS-ESI: [M+H]+=249/251
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
10.31 g
Type
reactant
Reaction Step One
Quantity
11.13 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
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5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
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5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Reactant of Route 4
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5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Reactant of Route 5
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Reactant of Route 6
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

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